9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-(3-thiophen-3-ylpyrrolidin-1-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-18-9-17-12-13(18)15-8-16-14(12)19-4-2-10(6-19)11-3-5-20-7-11/h3,5,7-10H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJDGPCHBKMGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine involves several steps, typically starting with the preparation of the purine core. The synthetic route often includes the following steps:
Formation of the Purine Core: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 9-position of the purine ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the 6-position of the purine ring through a nucleophilic substitution reaction.
Incorporation of the Thiophene Ring: The thiophene ring is introduced at the 3-position of the pyrrolidine ring, often through a coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the substituents present.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine involves its interaction with various molecular targets. As a purine derivative, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of cytotoxicity in cancer cells. The compound may also interact with specific enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Purine Modifications
Substituents at Position 6
- 6-(Pyrrolidin-1-yl)-9H-purine (1d) : Lacks the thiophene and methyl groups. The pyrrolidine substituent at C6 may improve solubility compared to unmodified purines but lacks the aromatic thiophene’s electronic effects .
- 2-Chloro-6-(pyrrolidin-1-yl)-9H-purine : Features a chlorine atom at C2, which could enhance electrophilicity and reactivity in substitution reactions. The pyrrolidine at C6 mirrors the target compound but without thiophene functionalization .
- 6-(Piperidin-1-yl)-9H-purine (1c) : Replaces pyrrolidine with piperidine, increasing ring size and basicity. This may alter binding affinity in biological systems due to steric and electronic differences .
Substituents at Position 9
- 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine: A methylsulfanyl group at C6 and a dimethylpyrrole at N7.
- 9-Methylthiamiprine : Contains a nitroimidazolylthio group at C6 and methyl at N8. The nitroimidazole moiety may confer redox activity or antimicrobial properties, diverging from the target compound’s thiophene-pyrrolidine motif .
Aromatic and Heterocyclic Additions
- 9-(4-Chlorophenyl)-8-(5-methyl-3-furanyl)-6-(1-pyrrolidinyl)-9H-purine : Incorporates a chlorophenyl group at N9 and a furan at C6. The furan’s oxygen atom could engage in hydrogen bonding, contrasting with thiophene’s sulfur-based interactions .
- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine: A pyrazolopyrimidine core with fluorinated aryl groups.
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are absent, inferences can be drawn from analogs:
- Solubility : Pyrrolidine and piperidine substituents enhance aqueous solubility compared to purely aromatic groups .
- Kinase Inhibition : Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidine () demonstrate that purine/pyrimidine derivatives with aryl-pyrrolidine motifs are viable kinase inhibitors .
- Electronic Effects : Thiophene’s electron-rich sulfur atom may improve binding to metalloenzymes or receptors, whereas methylsulfanyl groups () increase lipophilicity .
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C₁₃H₁₅N₅S).
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing 9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves:
- Purine Core Formation : Condensation reactions using formamide derivatives and amines under reflux conditions (e.g., toluene at 110°C) to construct the purine scaffold .
- Substituent Introduction :
- Pyrrolidine-Thiophene Moiety : A nucleophilic substitution reaction between 6-chloropurine derivatives and 3-(thiophen-3-yl)pyrrolidine, facilitated by a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., Pd(Ph₃)₄) with boronic acid derivatives for aryl/heteroaryl group installation .
- Optimization : Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (EtOAc/hexane gradients) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (CDCl₃) identifies proton environments (e.g., δ 1.22–2.46 for pyrrolidine protons, δ 8.19–8.23 for purine aromatic protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 311.3 for C₁₅H₁₈N₆S) .
- Chromatography : TLC (Rf 0.44 in ethyl acetate:methanol 19:1) and HPLC (C18 column, acetonitrile/water gradient) assess purity .
Advanced Research Questions
Q. What strategies improve the yield of the pyrrolidine-thiophene substituent attachment during synthesis?
- Methodological Answer :
- Catalyst Optimization : Increase Pd catalyst loading (0.05–0.1 mmol) and use ligand-assisted coupling (e.g., XPhos) to enhance reactivity .
- Solvent Effects : Replace toluene with DMF or THF to improve solubility of intermediates .
- Temperature Control : Stepwise heating (80°C → 120°C) to minimize side reactions .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™) during purification to remove residual Pd .
Q. How do structural modifications to the purine core or substituents affect its enzyme inhibition properties?
- Methodological Answer :
- Methyl Group at N9 : Enhances metabolic stability by reducing oxidative degradation (observed in 6,9-dimethylpurine derivatives) .
- Thiophene-Pyrrolidine Motif : Increases affinity for kinase ATP-binding pockets due to π-π stacking (analogous to 6-phenylpurine inhibitors) .
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against phosphodiesterases or kinases using modified analogs (e.g., replacing thiophene with pyridine) .
Q. How can contradictory solubility and stability data across studies be resolved?
- Methodological Answer :
- Controlled Solubility Assays : Test in buffered solutions (pH 1–10) with surfactants (e.g., Tween-80) to mimic physiological conditions .
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via LC-MS .
- Crystallography : Single-crystal X-ray diffraction resolves polymorphic forms that may alter solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
